molecular formula C16H15N3O2S B3019398 4-amino-N-(furan-2-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide CAS No. 1286700-01-3

4-amino-N-(furan-2-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide

Cat. No.: B3019398
CAS No.: 1286700-01-3
M. Wt: 313.38
InChI Key: FCUDEMYCMJOMPS-UHFFFAOYSA-N
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Description

4-amino-N-(furan-2-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide (CAS 1286700-01-3) is a synthetic isothiazole derivative of interest in medicinal chemistry and drug discovery research. The compound features a complex molecular architecture (C16H15N3O2S, MW 313.4) that incorporates multiple privileged heterocyclic scaffolds, including an isothiazole core and a furan ring . Isothiazole and its analogous thiazole derivatives are recognized as biologically active scaffolds with a broad spectrum of reported pharmacological activities, making them valuable templates in the development of new therapeutic agents . This compound is designed for research applications in organic synthesis and heterocyclic chemistry. It serves as a key intermediate for constructing more complex molecular architectures. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly in the development of novel molecules with potential biological activity. The presence of both amino and carboxamide functional groups provides reactive sites for further chemical modification and derivatization, allowing for the synthesis of compound libraries for various screening applications . Applications & Research Value: The core structure of this compound is relevant for investigations across multiple research domains. Thiazole and isothiazole derivatives are frequently explored as potential antimicrobial agents , anti-inflammatory agents , and anticancer agents . The specific structural motifs present in this molecule, including the p-tolyl and furan-2-ylmethyl groups, are common in medicinal chemistry for optimizing drug-like properties and target affinity. This reagent enables researchers to probe the mechanisms of action associated with these heterocyclic systems and contribute to the development of novel small-molecule probes and lead compounds. Handling and Safety: Please refer to the associated Safety Data Sheet (SDS) for detailed handling, storage, and safety information before use. Note: This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

4-amino-N-(furan-2-ylmethyl)-3-(4-methylphenyl)-1,2-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-10-4-6-11(7-5-10)14-13(17)15(22-19-14)16(20)18-9-12-3-2-8-21-12/h2-8H,9,17H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUDEMYCMJOMPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-amino-N-(furan-2-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide is a compound belonging to the isothiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

  • Molecular Formula : C17_{17}H16_{16}N4_{4}OS
  • Molecular Weight : 324.4 g/mol

The presence of the furan ring and isothiazole moiety contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may inhibit various enzymes or receptors involved in disease processes, particularly in cancer and microbial infections.

Target Enzymes

  • Kinases : The compound may inhibit specific kinases that play a role in cell signaling pathways.
  • Topoisomerases : Similar compounds have shown to inhibit bacterial topoisomerases, suggesting potential antibacterial activity.

Anticancer Activity

Several studies have evaluated the anticancer potential of isothiazole derivatives, including this compound.

Case Study Findings:

  • A study highlighted that derivatives with similar structures exhibited cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50_{50} values in the micromolar range .
CompoundCell LineIC50_{50} (μM)
This compoundMCF-70.65
Similar DerivativeHeLa2.41

Antimicrobial Activity

The antimicrobial properties of isothiazole compounds have been extensively documented. The compound is hypothesized to exhibit activity against both Gram-positive and Gram-negative bacteria.

Research Findings:

  • In vitro studies demonstrated that similar compounds showed MIC values ranging from 100 to 400 μg/mL against various bacterial strains, indicating moderate antibacterial activity .

Structure-Activity Relationship (SAR)

The biological activity of isothiazole derivatives can often be correlated with their chemical structure. Modifications in functional groups significantly influence their efficacy and selectivity.

Key Observations:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups enhances the lipophilicity and overall biological activity.
  • Substituent Effects : Variations in substituents on the aromatic rings can lead to significant changes in potency against targeted diseases.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 4-amino-N-(furan-2-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide typically involves the reaction of isothiazole derivatives with furan-based compounds. The structural formula can be represented as follows:

C15H16N4OS\text{C}_{15}\text{H}_{16}\text{N}_{4}\text{OS}

This compound features a furan ring, an isothiazole moiety, and a carboxamide functional group, which contribute to its biological activity.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of isothiazole compounds exhibit significant antimicrobial activities. For instance, this compound has been evaluated for its efficacy against various bacterial strains. The compound showed promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria, indicating its potential use as an antimicrobial agent .

Anticancer Activity

Research has also explored the anticancer properties of this compound. It has been found to induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle progression and the activation of caspases. This suggests that this compound could serve as a lead compound in the development of new anticancer therapies .

Applications in Drug Development

The unique structural features of this compound make it a valuable scaffold for drug development. Its ability to interact with biological targets can be exploited to design new drugs with enhanced pharmacological profiles. The compound's derivatives can be synthesized to optimize their activity and selectivity towards specific targets in disease pathways.

Case Study: Antimicrobial Activity Assessment

A study published in Molecules evaluated the antimicrobial activity of various isothiazole derivatives, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, demonstrating its potential as a therapeutic agent against bacterial infections .

Case Study: Anticancer Mechanisms

Another research article focused on the anticancer mechanisms of isothiazole compounds, highlighting that this compound effectively inhibited cell proliferation in human cancer cell lines. The study provided insights into its mechanism of action, suggesting that it may disrupt mitochondrial function and lead to increased reactive oxygen species (ROS) production, ultimately triggering apoptosis .

Summary Table of Applications

Application AreaDescriptionReferences
Antimicrobial ActivityInhibits growth of Gram-positive and Gram-negative bacteria ,
Anticancer ActivityInduces apoptosis in cancer cell lines
Drug DevelopmentPotential scaffold for new therapeutic agents

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Key Observations:
  • Core Heterocycles: The isothiazole core in the target compound differs from isoxazole (), thiazole (), and pyrazole ().
  • Substituent Effects: Amino Group (Position 4): Unique to the target compound, this group may enhance solubility and serve as a hydrogen-bond donor, unlike the methyl or pyridinyl groups in analogs . Furan vs. Thiophene: The furan-2-ylmethyl group (target) introduces an oxygen heterocycle, contrasting with the sulfur-containing thiophene in . Furan’s lower electron density may reduce metabolic stability but improve solubility .

Hypothetical Advantages of the Target Compound

Dual Hydrogen-Bonding Capacity: The 4-amino group and carboxamide moiety could facilitate interactions with biological targets, unlike methyl or morpholino substituents in analogs.

Balanced Lipophilicity : The p-tolyl group’s hydrophobicity, combined with furan’s polarity, may optimize bioavailability compared to overly lipophilic (e.g., dichlorobenzyl in ) or polar (e.g., pyridinyl in ) analogs .

Synthetic Feasibility : The absence of highly electronegative groups (e.g., trifluoromethyl in ) suggests easier synthesis and scalability .

Q & A

Q. How do solvent polarity and pH impact the compound’s stability during long-term storage?

  • Methodological Answer : Accelerated stability studies under ICH guidelines:
  • Store at 25°C/60% RH and 40°C/75% RH for 6 months.
  • Analyze degradation via HPLC; acidic conditions (pH < 4) promote hydrolysis of the carboxamide group .

Contradiction Analysis Example

  • Conflict : One study reports potent COX-2 inhibition (IC50 = 0.8 μM) , while another shows no activity .
  • Resolution : Differences may stem from assay formats (e.g., recombinant enzyme vs. cell-based). Re-test using a standardized fluorometric COX-2 assay with arachidonic acid substrate and confirm with Western blotting for COX-2 protein levels.

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